molecular formula C7H4N2O7 B1666277 3,5-Dinitrosalicylic acid CAS No. 609-99-4

3,5-Dinitrosalicylic acid

Cat. No.: B1666277
CAS No.: 609-99-4
M. Wt: 228.12 g/mol
InChI Key: LWFUFLREGJMOIZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 3,5-Dinitrosalicylic acid (DNSA) are reducing sugars and other reducing molecules . These targets play a crucial role in various biological and chemical reactions, particularly in carbohydrate metabolism.

Mode of Action

DNSA interacts with its targets through a chemical reaction . When DNSA comes into contact with reducing sugars, it reacts to form 3-amino-5-nitrosalicylic acid (ANSA) . This reaction is the basis for the DNSA assay, a method used to detect and quantify reducing sugars .

Biochemical Pathways

The reaction between DNSA and reducing sugars is part of the broader carbohydrate metabolism pathway . When a polysaccharide substrate undergoes hydrolytic cleavage, new reducing ends are generated . The DNSA assay can be used to measure these changes, providing insights into the activity of enzymes such as glycoside hydrolases .

Pharmacokinetics

Its solubility in water and organic solvents like ethanol, diethyl ether, and benzene suggests that it may have good bioavailability.

Result of Action

The result of DNSA’s action is the formation of ANSA, which strongly absorbs light at 540 nm . This change in absorbance can be measured using a spectrophotometer, allowing for the quantification of reducing sugars . This is particularly useful in the analysis of biological samples and in the characterization of enzyme reactions .

Action Environment

The action of DNSA can be influenced by various environmental factors. For instance, the DNSA assay’s accuracy can be affected by the presence of oxygen and other side reactions . Additionally, the reaction between DNSA and reducing sugars is temperature-dependent, with greater adsorption observed at higher temperatures .

Biochemical Analysis

Biochemical Properties

3,5-Dinitrosalicylic acid plays a significant role in biochemical reactions, particularly in the detection and quantification of reducing sugars, including glucose . The DNS reagent contains this compound, which is yellow in its oxidized form. When reducing sugars are present in the reaction mixture, they reduce the DNS reagent to 3-amino-5-nitrosalicylic acid, which is a red-coloured compound . The intensity of the red color is directly proportional to the concentration of the reducing sugars in the sample .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with reducing sugars. It is used as a quantifier for reducing sugars in products of the sugar industry . It is an organic aromatic compound with physicochemical properties similar to other nitroaromatic compounds and causes various ailments such as irritation to the intestinal tract, metabolic disorders, and kidney damage .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction between reducing sugars, such as glucose, and the DNS reagent. In the presence of reducing sugars, the DNS reagent undergoes a chemical reaction, resulting in the formation of a coloured compound . The aldehyde or ketone functional group of a sugar is oxidized to a carboxyl group, and in the process, the yellow DNSA compound is reduced to 3-amino, 5-nitrosalicylic acid (ANSA), which has a reddish-brown color and can be detected by measuring absorbance at 575 nm .

Temporal Effects in Laboratory Settings

The DNS method exploits the reducing property of glucose to generate a coloured compound, and the intensity of the colour is used as a measure of glucose concentration . The method is simple and rapid to perform, and robust enough to be useful for analysis of many kinds of samples . All the tubes must be cooled to room temperature before reading, since the absorbance is sensitive to temperature .

Metabolic Pathways

This compound is involved in the metabolic pathway of reducing sugars, where it reacts with these sugars to form a colored compound that can be measured spectrophotometrically .

Preparation Methods

3,5-Dinitrosalicylic acid can be synthesized through the nitration of salicylic acid . The reaction involves the introduction of nitro groups into the salicylic acid molecule under controlled conditions. Typically, a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 3,5-dinitro derivative .

Chemical Reactions Analysis

3,5-Dinitrosalicylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing sugars like glucose and various oxidizing agents. The major product formed from the reduction reaction is 3-amino-5-nitrosalicylic acid .

Comparison with Similar Compounds

3,5-Dinitrosalicylic acid is unique due to its specific reactivity with reducing sugars and its strong absorption at 540 nm. Similar compounds include:

  • 3,5-Dinitro-o-toluic acid
  • 2-Bromo-3,5-dinitrobenzoic acid
  • 2-Hydroxy-3-methoxy-5-nitrobenzoic acid
  • 2-decyl-4,6-dinitrophenol
  • 2,4-dinitro-6-nonylphenol

These compounds share similar nitroaromatic structures but differ in their specific functional groups and reactivity .

Properties

IUPAC Name

2-hydroxy-3,5-dinitrobenzoic acid
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InChI

InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12)
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InChI Key

LWFUFLREGJMOIZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H4N2O7
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Related CAS

46506-88-1 (mono-hydrochloride salt)
Record name 3,5-Dinitrosalicylic acid
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DSSTOX Substance ID

DTXSID9060576
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-
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Molecular Weight

228.12 g/mol
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Physical Description

Light yellow solid; [Sigma-Aldrich MSDS]
Record name 3,5-Dinitrosalicylic acid
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Vapor Pressure

0.00000002 [mmHg]
Record name 3,5-Dinitrosalicylic acid
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CAS No.

609-99-4
Record name 3,5-Dinitrosalicylic acid
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Record name 3,5-DINITROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Dinitrosalicylic acid?

A1: The molecular formula of this compound is C₇H₄N₂O₇, and its molecular weight is 228.12 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize this compound and its interactions. [, ]

Q3: What are the common hydrogen bonding interactions observed in this compound adducts?

A3: this compound typically forms hydrogen bonds through its carboxylic acid, nitro, and phenolic oxygen atoms. These interactions are crucial for the formation of various adducts and crystal structures. []

Q4: What is this compound primarily used for in analytical chemistry?

A4: this compound is widely used as a reagent for the colorimetric determination of reducing sugars, particularly in carbohydrate analysis. []

Q5: Describe the principle behind the use of this compound in reducing sugar determination.

A5: The this compound (DNS) method relies on the reduction of this compound to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution. This reduction reaction results in a color change that is directly proportional to the concentration of reducing sugar present. The absorbance of the resulting solution is measured spectrophotometrically, typically at 540 nm. [, ]

Q6: What factors can influence the accuracy of the this compound assay for reducing sugars?

A6: Several factors can impact the accuracy of the assay, including:

  • Wavelength: The choice of wavelength for spectrophotometric measurement is crucial, with 540 nm being commonly used. [, ]
  • Reaction Time: The reaction time and temperature must be carefully controlled to ensure complete reaction and color development. [, ]
  • Reagent Concentration: The concentration of this compound reagent used can influence sensitivity and linearity. []
  • Sample Color: Highly colored samples may interfere with absorbance readings and require appropriate decolorization techniques. []

Q7: How can the DNS method be miniaturized for high-throughput screening?

A7: The DNS method can be adapted for microplate format, allowing for analysis of multiple samples simultaneously using a microplate spectrophotometer. This miniaturization reduces reagent consumption and analysis time. []

Q8: What are the advantages of using the this compound method compared to other methods for sugar analysis?

A8: Compared to techniques like direct titration or chromatographic methods, the DNS method offers several advantages:

  • Simplicity: The procedure is relatively straightforward and does not require specialized equipment beyond a spectrophotometer. []
  • Cost-Effectiveness: The reagents are relatively inexpensive compared to those used in some other analytical techniques. []
  • Sensitivity: The method is sensitive enough to detect low concentrations of reducing sugars. []

Q9: How is this compound used to study enzyme activity?

A9: Researchers use the DNS method to measure the activity of enzymes that produce reducing sugars as part of their catalytic activity. For example, it is used to assess the activity of xylanase, an enzyme that breaks down xylan into xylose, a reducing sugar. [, ]

Q10: What are the limitations of the DNS method in studying enzyme activity?

A10:
Specificity: The DNS method measures total reducing sugar content, which might not directly correlate to the specific activity of the enzyme under investigation if other reducing agents are present. [] * Side Reactions:* Interference from side reactions or non-specific hydrolysis of the substrate can lead to overestimation of enzyme activity. []

Q11: What are the potential environmental concerns associated with this compound?

A11: this compound is considered an emerging pollutant found in industrial wastewater, particularly from the dye and pharmaceutical industries. Its presence in water bodies can pose risks to aquatic life due to its toxicity. [, ]

Q12: Are there any known methods for the biodegradation of this compound?

A12: Research suggests that the white-rot fungus Phanerochaete chrysosporium can degrade this compound through a reductive pathway. This finding highlights the potential for bioremediation strategies to remove this pollutant from the environment. [, ]

Q13: How is this compound used in materials science?

A13: this compound acts as a surface modifier for nanomaterials like titanium dioxide. This modification enhances the adsorption capacity of these materials for pollutants like p-nitrophenol, suggesting potential applications in wastewater treatment. []

Q14: Is this compound used in electroplating applications?

A14: Yes, this compound is utilized as an additive in silver plating processes using methanesulfonic acid electrolytes. It influences the nucleation mechanism and morphology of silver deposits. []

Q15: What are the implications of studying the solubility of this compound in various solvents?

A15: Understanding the solubility of this compound is crucial for various applications, including:

  • Crystallization and Purification: Selecting appropriate solvents for crystallization and purification processes. []
  • Formulation Development: Determining suitable solvents for drug formulations to enhance solubility and bioavailability. []
  • Environmental Fate and Transport: Predicting the behavior and distribution of this compound in the environment. []

Q16: What computational chemistry methods are used to study this compound and its interactions?

A16: Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, bonding properties, and intermolecular interactions of this compound and its complexes. []

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